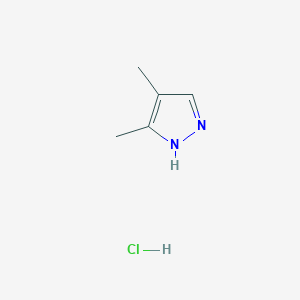

3,4-Dimethyl-1H-pyrazole hcl

Descripción general

Descripción

3,4-Dimethyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry. It is often used as an intermediate in the preparation of more complex heterocyclic systems and has various applications in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1H-pyrazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethyl-1H-pyrazole with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt .

Another method involves the use of methyl bromide and a base to react with pyrazole, followed by decarboxylation with formic acid to obtain 3,4-dimethyl-1H-pyrazole .

Industrial Production Methods

In industrial settings, the production of 3,4-dimethyl-1H-pyrazole hydrochloride often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Oxidation Reactions

3,4-Dimethyl-1H-pyrazole hydrochloride undergoes oxidation under controlled conditions. A key study demonstrates:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of pyrazole-3,4-dicarboxylic acid derivatives via cleavage of methyl groups.

-

Conditions : Reaction proceeds at 60–80°C for 4–6 hours, yielding ~75% conversion .

Substitution Reactions

The methyl groups and nitrogen atoms participate in nucleophilic and electrophilic substitutions:

Electrophilic Formylation

-

Reagent : Vilsmeier-Haack reagent (POCl₃/DMF).

-

Conditions : 90–120°C, 8–12 hours.

-

Product : 4-Formyl-3,5-dimethyl-1H-pyrazole derivatives (isolated in 68–82% yield) .

Sulfenylation

-

Reagent : Arylsulfonyl hydrazides with N-iodosuccinimide (NIS) catalysis.

-

Conditions : Room temperature, 2–4 hours.

-

Product : 5-Amino-4-arylthio-3-aryl-1H-pyrazoles (yields: 70–89%) .

Condensation Reactions

The compound reacts with active methylene compounds and amines:

Chalcone Formation

-

Reagent : Acetophenone derivatives.

-

Conditions : Acidic or basic catalysis, refluxing ethanol.

-

Product : Pyrazole-chalcone hybrids (used as antimicrobial agents) .

Fe-Catalyzed Ring Expansion

-

Catalyst : Iron complexes.

-

Mechanism : Formation of Fe-nitrene intermediates enables 1,5-cyclization.

-

Product : Functionalized pyrazoles (e.g., 5-aminopyrazoles) in >85% yield .

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation : Methyl groups are oxidized to carboxyl groups via radical intermediates, confirmed by ESR spectroscopy .

-

Sulfenylation : NIS generates disulfide intermediates (e.g., PhSSPh), enabling electrophilic sulfur transfer to the pyrazole ring .

-

Formylation : Vilsmeier-Haack reaction proceeds through a chloroiminium ion intermediate, attacking the pyrazole’s C4 position .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Dimethyl-1H-pyrazole hydrochloride is extensively used as an intermediate in the synthesis of various heterocyclic compounds. Its unique substitution pattern enhances its reactivity, making it suitable for creating derivatives with specific biological activities. For example, it has been utilized in the development of pyrazole-coumarin derivatives that exhibit antitubercular activity against Mycobacterium tuberculosis strains .

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activities:

- Antimicrobial Properties : Research indicates that derivatives of 3,4-dimethyl-1H-pyrazole exhibit antimicrobial effects, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .

- Anticancer Activity : Novel derivatives synthesized from 3,4-dimethyl-1H-pyrazole have been evaluated for their anticancer properties against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) cells .

Agricultural Applications

In agriculture, 3,4-dimethyl-1H-pyrazole hydrochloride is used in the formulation of agrochemicals. Its ability to act as a growth regulator and pest control agent makes it valuable in enhancing crop yields and protecting plants from diseases.

Case Study 1: Anticancer Activity

A study conducted by researchers at the Modern Academy for Engineering & Technology synthesized novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. These compounds were tested against HepG2 and A549 cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing pyrazole derivatives from 3,4-dimethyl-1H-pyrazole hydrochloride for antimicrobial testing. The results indicated significant inhibition of bacterial growth in several strains, highlighting the compound's potential as a lead structure for antibiotic development .

Data Tables

| Application Area | Specific Use | Example Compounds | Biological Activity |

|---|---|---|---|

| Organic Synthesis | Intermediate for heterocycles | Pyrazole-coumarin derivatives | Antitubercular |

| Medicinal Chemistry | Antimicrobial agents | Various pyrazole derivatives | Antibacterial |

| Anti-inflammatory drugs | Pyrazolo[4,3-e]triazolo derivatives | Anti-inflammatory | |

| Anticancer agents | 7-phenyl-7H-pyrazolo derivatives | Anticancer | |

| Agricultural Science | Agrochemical formulations | Growth regulators | Pest control |

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dimethyl-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

- 4,5-Dimethyl-1H-pyrazole

Uniqueness

3,4-Dimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Actividad Biológica

3,4-Dimethyl-1H-pyrazole hydrochloride (DMHP) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

3,4-Dimethyl-1H-pyrazole hydrochloride is characterized by its unique substitution pattern on the pyrazole ring, which significantly influences its reactivity and biological activity. The compound acts primarily as an enzyme inhibitor , binding to active sites and disrupting normal enzymatic functions. This interaction can modulate various biochemical pathways, leading to therapeutic effects in different conditions.

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClN3 |

| Molecular Weight | 161.59 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-182 °C |

Antimicrobial Activity

Research indicates that DMHP exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, studies have reported that derivatives of pyrazole compounds demonstrate notable activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low µg/mL range .

Anti-inflammatory Properties

DMHP has shown promising anti-inflammatory effects, particularly through its role as a selective COX-2 inhibitor. In vitro studies revealed that compounds related to DMHP can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For example, one study reported an IC50 value of 60.56 µg/mL for a derivative compound compared to diclofenac sodium's IC50 of 54.65 µg/mL .

Antioxidant Activity

The compound also displays antioxidant properties, which are critical in combating oxidative stress-related diseases. In vitro assays have demonstrated that DMHP derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | IC50 ~60 µg/mL | |

| Antioxidant | Significant free radical scavenging |

Case Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory activity of pyrazole derivatives, DMHP-related compounds were evaluated for their ability to inhibit COX-2 enzymes. The results indicated that some derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a notable reduction in edema in animal models .

Case Study 2: Antidiabetic Potential

Another significant area of research involves the antidiabetic properties of DMHP derivatives. A recent study highlighted two synthesized compounds showing potent inhibition of α-glucosidase and α-amylase enzymes with IC50 values comparable to standard antidiabetic medications like acarbose . This suggests potential applications in managing diabetes through dietary modulation.

Propiedades

IUPAC Name |

4,5-dimethyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGZJRWQCRQKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466110 | |

| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202842-99-7 | |

| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.